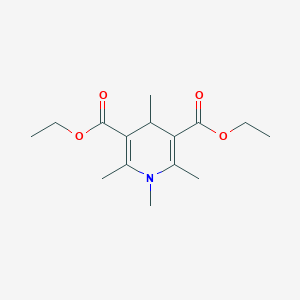
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-1,2,4,6-tetramethyl-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-1,2,4,6-tetramethyl-, diethyl ester, also known as diethyl 3,5-pyridinedicarboxylate, is a chemical compound that has been extensively studied for its various applications in scientific research. It is a colorless, odorless liquid with a molecular formula of C14H19NO4 and a molecular weight of 273.31 g/mol. This compound has been studied for its potential use in various fields such as medicine, agriculture, and material science.
Mechanism Of Action
The mechanism of action of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-1,2,4,6-tetramethyl-, diethyl ester 3,5-pyridinedicarboxylate is not well understood. However, it has been suggested that it may act as a chelating agent, binding to metal ions and forming stable complexes.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-1,2,4,6-tetramethyl-, diethyl ester 3,5-pyridinedicarboxylate. However, it has been reported to have low toxicity and is not considered to be a hazardous substance.
Advantages And Limitations For Lab Experiments
Diethyl 3,5-pyridinedicarboxylate has several advantages for use in lab experiments. It is readily available, inexpensive, and easy to handle. However, it has limited solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-1,2,4,6-tetramethyl-, diethyl ester 3,5-pyridinedicarboxylate. One potential area of research is its use as a ligand in coordination chemistry. It may also have potential applications in the synthesis of metal-organic frameworks for use in catalysis and gas storage. Additionally, further studies on its potential use in medicine and agriculture may be warranted.
Synthesis Methods
There are several methods for synthesizing 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-1,2,4,6-tetramethyl-, diethyl ester 3,5-pyridinedicarboxylate, but the most commonly used method involves the reaction of 3,5-pyridinedicarboxylic acid with 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-1,2,4,6-tetramethyl-, diethyl ester carbonate in the presence of a catalyst such as triethylamine. The reaction takes place at a temperature of around 80-100°C and yields 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-1,2,4,6-tetramethyl-, diethyl ester 3,5-pyridinedicarboxylate as the main product.
Scientific Research Applications
Diethyl 3,5-pyridinedicarboxylate has been extensively studied for its various applications in scientific research. It has been used as a precursor for the synthesis of various organic compounds such as pyridine-2,6-dicarboxylic acid and pyridine-2,5-dicarboxylic acid. It has also been used as a ligand in coordination chemistry, and as a building block for the synthesis of various metal-organic frameworks.
properties
CAS RN |
14258-08-3 |
|---|---|
Product Name |
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-1,2,4,6-tetramethyl-, diethyl ester |
Molecular Formula |
C15H23NO4 |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
diethyl 1,2,4,6-tetramethyl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C15H23NO4/c1-7-19-14(17)12-9(3)13(15(18)20-8-2)11(5)16(6)10(12)4/h9H,7-8H2,1-6H3 |
InChI Key |
AZNISFZCSXEMJT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C(=C(C1C)C(=O)OCC)C)C)C |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C(C1C)C(=O)OCC)C)C)C |
synonyms |
1,4-Dihydro-1,2,4,6-tetramethyl-3,5-pyridinedicarboxylic acid diethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





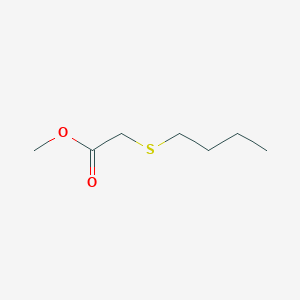
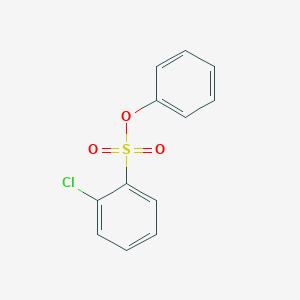

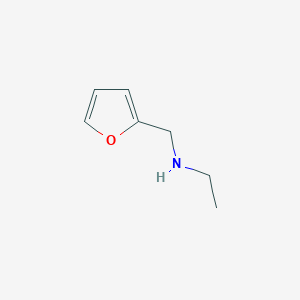

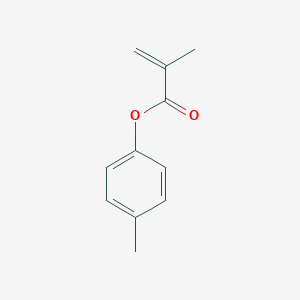
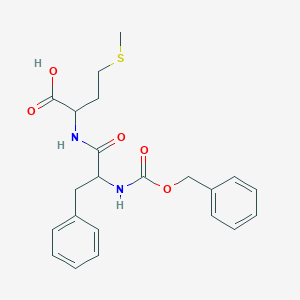
![Bis[p-(dimethylamino)phenyl]fulvene](/img/structure/B80432.png)
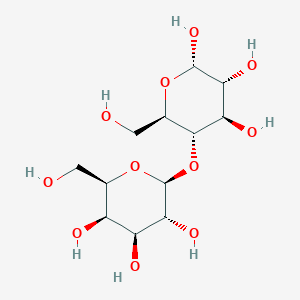

![7-methyl-12H-benzo[c]phenarsazinine](/img/structure/B80441.png)
![3-[(1-Naphthylmethyl)amino]propan-1-OL](/img/structure/B80442.png)